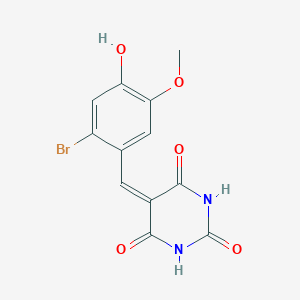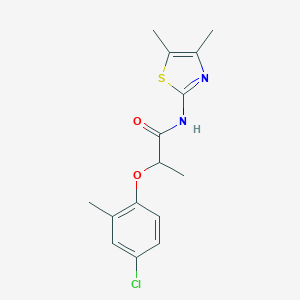![molecular formula C20H26N4O2S B331505 3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]](/img/structure/B331505.png)
3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a sulfanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,3’-dithiodipropionic acid in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways. The sulfanediyl bridge and pyridine rings play crucial roles in these interactions, providing specific binding affinities and selectivities .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrid-2-yl) disulfides: These compounds have similar structural features but differ in their chemical reactivity and biological activities.
N-(4,6-dimethylpyridin-2-yl) derivatives: These compounds share the pyridine ring structure but have different substituents, leading to varied properties and applications
Uniqueness
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] is unique due to its specific combination of a sulfanediyl bridge and dimethylpyridine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N4O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-[3-[(4,6-dimethylpyridin-2-yl)amino]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H26N4O2S/c1-13-9-15(3)21-17(11-13)23-19(25)5-7-27-8-6-20(26)24-18-12-14(2)10-16(4)22-18/h9-12H,5-8H2,1-4H3,(H,21,23,25)(H,22,24,26) |
InChI Key |
ZWQAKVAJLQQKQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC(=N2)C)C)C |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331422.png)
![11-(4-butoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331424.png)
![5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B331425.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331426.png)

![2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B331430.png)
![methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331431.png)

![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B331436.png)
![Propyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331437.png)
![4-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B331438.png)
![4-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331439.png)
![Diisopropyl 5-[(5-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331445.png)
![(4Z)-4-{3-bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzylidene}-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331446.png)
